N'-hydroxy-3-methylbutanimidamide
Description
N'-Hydroxy-3-methylbutanimidamide is a hydroxamic acid derivative characterized by a butanimidamide backbone substituted with a hydroxyl group at the N'-position and a methyl group at the 3-position. The compound is commercially available, as indicated in , but detailed pharmacological or industrial applications remain understudied in the referenced materials.
Properties
IUPAC Name |
N'-hydroxy-3-methylbutanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(2)3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTHNGLOSGQQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N'-hydroxy-3-methylbutanimidamide with structurally related compounds, emphasizing molecular features, substituents, and inferred properties based on available evidence:
Key Observations:
Structural Backbone Variations: this compound (aliphatic) lacks aromatic rings, unlike its pyridine- or isoxazole-containing analogs. This difference impacts electronic properties and solubility. Aliphatic chains (e.g., butanimidamide) may enhance flexibility but reduce thermal stability compared to rigid aromatic systems .
Substituent Effects: Electron-Donating/Accepting Groups: The methyl group in this compound is electron-donating, which could stabilize metal complexes. In contrast, bromophenoxy () and isoxazole () groups are electron-withdrawing, altering redox behavior . Steric Effects: The bulky piperidinylmethyl group () may hinder binding to enzyme active sites compared to the compact methyl group in the target compound .
Pharmacological Inferences: Hydroxamic acid derivatives (e.g., those in ) are known for antioxidant and metalloproteinase-inhibitory activities. The isoxazole analog () could exhibit enhanced metabolic stability due to aromatic ring systems, a trait absent in the aliphatic target compound .
This suggests feasible routes via hydrazine hydrate and aldehyde intermediates .
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